molecular formula C16H12Cl2N2O B2436010 2-chloro-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide CAS No. 478049-45-5

2-chloro-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2436010
CAS No.: 478049-45-5
M. Wt: 319.19
InChI Key: DGBHLXYEPIJNFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-chloro-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide”, there are related compounds that have been synthesized. For example, a method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide involves using N-isopropyl-4-fluoroaniline and chloroacetyl chloride as raw materials, with triethylamine as an acid-binding agent .

Scientific Research Applications

Chemical Reactions and Intermediate Synthesis

  • Rearrangement in Organic Synthesis : This compound acts as an intermediate in organic synthesis, notably in the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, which proceeds through a key isocyanate carboxamide intermediate (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Structural Analysis and Molecular Studies

  • Crystal Structure Analysis : N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide was studied for its crystal structures, revealing intricate hydrogen bond patterns and conformations, which is essential for understanding molecular interactions (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Synthesis and Biological Agent Development

Antimicrobial and Anticancer Activities

Analytical Techniques and Methodologies

Mechanism of Action

Target of Action

A structurally similar compound, 2-chloro-n-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, has been studied for its anti-leishmanial activity against promastigotes ofLeishmania mexicana .

Mode of Action

The similar compound mentioned above was found to induce apoptosis inLeishmania mexicana promastigotes . This suggests that the compound might interact with its targets to trigger programmed cell death, although the exact mechanism remains to be elucidated.

Result of Action

The similar compound mentioned above was found to induce apoptosis inLeishmania mexicana promastigotes . This suggests that the compound might have a cytotoxic effect on these cells, leading to their death.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O/c1-20-13-5-3-2-4-12(13)14(15(20)18)16(21)19-11-8-6-10(17)7-9-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHLXYEPIJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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